Manghaslin

Übersicht

Beschreibung

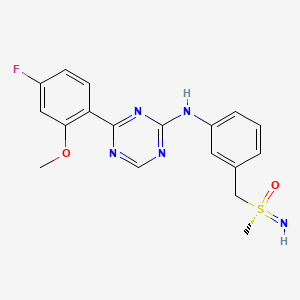

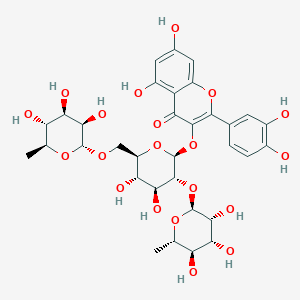

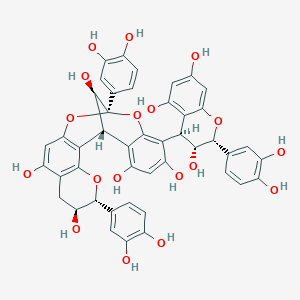

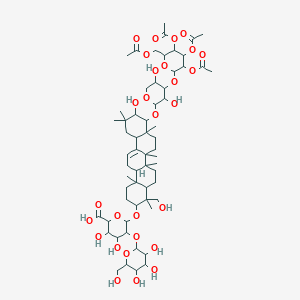

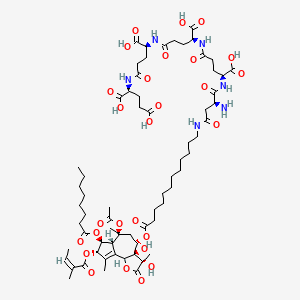

Manghaslin is a flavonoid glycoside . It belongs to the class of organic compounds known as flavonoid-3-o-glycosides, which are phenolic compounds containing a flavonoid moiety O-glycosidically linked to a carbohydrate moiety at the C3-position . It has anti-inflammatory activities and shows inhibitory activity against AChE with an IC50 of 94.92 µM .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 756.66 and a formula of C33H40O20 .Chemical Reactions Analysis

This compound shows inhibitory activity against AChE . It reduces the release of NO in LPS-stimulated macrophages and also decreases the levels of TNF-α and Neopterin .Physical And Chemical Properties Analysis

This compound has a molecular weight of 756.66 and a formula of C33H40O20 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Phytochemical Analysis

Manghaslin, a quercetin glycoside, has been identified in the fruits of the mountain papaya (Vasconcellea pubescens A. DC.) grown in Chile. This discovery was made through a process involving selective fractionation and the use of the free radical scavenger 1,1-diphenyl-2-picrylhydrazyl (DPPH) as a guiding assay. The identification of this compound, along with 19 other phenolic compounds, contributes to the understanding of the low molecular weight constituents of this important fruit crop, revealing the rich phytochemical diversity present in these fruits (Simirgiotis, Caligari, & Schmeda-Hirschmann, 2009).

Discovery of New Flavonoid Triglycosides

This compound was also isolated from the leaves of Cerbera manghas L., along with another flavonol triglycoside, clitorin. This discovery was made using chemical and gas chromatography-mass spectrometric studies. The structural elucidation of these compounds enhances the understanding of the chemical composition of Cerbera manghas L. and contributes to the broader knowledge of flavonoids in the Apocynaceae family (Sakushima, Hisada, Ogihara, & Nishibe, 1980).

Anti-inflammatory Activity

A study on Cerbera manghas methanol extract, which includes this compound, demonstrated anti-inflammatory activity by targeting c-Jun N-terminal kinase in the AP-1 pathway. This research highlights the potential of this compound-containing extracts in addressing clinical signs of inflammatory diseases and hypertension, offering insights into the underlying molecular and cellular mechanisms of this traditional medicinal plant (Yi, Cho, & Kim, 2016).

Wirkmechanismus

Zukünftige Richtungen

The future directions of Manghaslin research could involve further exploration of its anti-inflammatory activities and its potential as a skin lightening agent . Additionally, its melanin-suppressing effect on zebrafish without cytotoxicity suggests it could be a promising candidate for melanoma treatment .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21+,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-MAWNCODISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318331 | |

| Record name | Manghaslin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55696-57-6 | |

| Record name | Manghaslin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55696-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manghaslin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)